molecular formula C21H24N4O3S2 B2462247 Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671199-08-9

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2462247
CAS No.: 671199-08-9
M. Wt: 444.57
InChI Key: KDLADXTWQPPPKR-UHFFFAOYSA-N
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Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The compound also contains a thiophene group, which is a sulfur-containing ring, and an amide group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing [1,2,4]triazolo[4,3-a]pyridine are known to undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of heterocyclic compounds involving the structural motifs present in Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showcases the chemical versatility and potential pharmacological relevance of these compounds. Notably, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights a method for creating compounds with a similar structural backbone. This process involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature, leading to the formation of various derivatives, including triazolo[1,5-c]pyrimidine-5-carboxylate derivatives upon further reactions (Mohamed, 2021).

Antimicrobial and Anticancer Applications

Several studies demonstrate the antimicrobial and potential anticancer activities of novel heterocycles synthesized from this compound. For example, compounds synthesized from (E)-ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate have shown promising antibacterial and antifungal activities, with some compounds outperforming standard drugs like Amphotericin B against specific fungal strains (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016). Similarly, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, exhibited antimicrobial activity, suggesting a broad application in designing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some [1,2,4]triazolo[4,3-a]pyridine derivatives have been found to have antiviral and antimicrobial activities .

Future Directions

Future research could involve further exploration of the biological activities of this compound and related derivatives. This could include testing for activities such as anticancer, antimicrobial, and antiviral effects .

Properties

IUPAC Name

ethyl 6-methyl-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-3-28-20(27)18-14-8-7-13(2)12-15(14)30-19(18)22-17(26)9-11-29-21-24-23-16-6-4-5-10-25(16)21/h4-6,10,13H,3,7-9,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLADXTWQPPPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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